4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide 4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15289361
InChI: InChI=1S/C19H15BrFNO2/c20-16-9-7-14(8-10-16)19(23)22(13-17-5-3-11-24-17)12-15-4-1-2-6-18(15)21/h1-11H,12-13H2
SMILES:
Molecular Formula: C19H15BrFNO2
Molecular Weight: 388.2 g/mol

4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

CAS No.:

Cat. No.: VC15289361

Molecular Formula: C19H15BrFNO2

Molecular Weight: 388.2 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide -

Specification

Molecular Formula C19H15BrFNO2
Molecular Weight 388.2 g/mol
IUPAC Name 4-bromo-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide
Standard InChI InChI=1S/C19H15BrFNO2/c20-16-9-7-14(8-10-16)19(23)22(13-17-5-3-11-24-17)12-15-4-1-2-6-18(15)21/h1-11H,12-13H2
Standard InChI Key OEMBNQXZNCRZPT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide belongs to the benzamide class, featuring a central benzene ring substituted with a bromine atom at the para position. The amide nitrogen is di-substituted with a 2-fluorobenzyl group and a furan-2-ylmethyl moiety, creating a sterically hindered tertiary amine configuration. The molecular formula is inferred as C₁₉H₁₆BrFNO₂ based on structural analogs , with a calculated molecular weight of 388.2 g/mol.

Key structural elements include:

  • Bromine atom: Enhances electrophilic reactivity and potential halogen bonding interactions .

  • 2-Fluorobenzyl group: Introduces electron-withdrawing effects and metabolic stability.

  • Furan-2-ylmethyl substituent: Contributes π-π stacking capabilities and hydrogen bond acceptor sites .

Physicochemical Characteristics

While experimental data for this specific compound remain limited, properties can be extrapolated from related structures:

PropertyValue/DescriptionSource Compound Analogy
logP~4.8 (predicted)
Polar Surface Area~24 Ų
SolubilityLow aqueous solubility
Melting PointNot reported

The bromine and fluorine atoms increase molecular hydrophobicity, as evidenced by the high logP value . The furan oxygen and amide carbonyl provide limited polar character, consistent with benzamide derivatives .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide likely follows a multi-step protocol common to N,N-disubstituted benzamides:

  • Benzoyl Chloride Preparation: 4-Bromobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) .

  • Amine Synthesis: 2-Fluorobenzylamine is reacted with furan-2-ylmethyl bromide to form N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)amine.

  • Coupling Reaction: The amine intermediate is coupled with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) .

This route mirrors methods used for analogous compounds, yielding moderate to high purity products after chromatographic purification .

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the amine nitrogen may reduce coupling efficiency, necessitating excess reagents or elevated temperatures .

  • Halogen Stability: Bromine substituents are susceptible to nucleophilic displacement under basic conditions, requiring careful pH control .

Biological Activity and Mechanism

Activity TypeAnalog ExampleMechanism
Enzyme Inhibition4-Bromo-N-(4-fluorophenyl)benzamide ATP-binding site competition
AntimicrobialN-(Furan-2-ylmethyl) benzamides Membrane disruption
AnticancerThiophene-containing analogs Apoptosis induction

The bromine atom may enhance DNA intercalation potential, while the fluorine improves blood-brain barrier permeability .

Structure-Activity Relationships (SAR)

  • Bromine Position: Para-substitution optimizes steric complementarity with hydrophobic enzyme pockets .

  • Furan vs. Thiophene: Furan's oxygen atom increases hydrogen bonding capacity compared to sulfur-containing analogs .

Comparative Analysis with Structural Analogs

Compound NameStructural DifferencesBioactivity Highlights
4-Bromo-N-(4-fluorophenyl)benzamide Single aromatic substitutionEnzyme inhibition (IC₅₀ = 2 μM)
D062-0617 4-Methylphenyl groupAntimicrobial (MIC = 8 μg/mL)
EVT-11510708Di-fluorinated benzylImproved metabolic stability

The target compound's dual substitution pattern offers a balance between lipophilicity and polar interactions, potentially broadening its therapeutic index compared to analogs .

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